preproabrin preproabrin
Brand Name: Vulcanchem
CAS No.: 138340-59-7
VCID: VC0236956
InChI:
SMILES:
Molecular Formula: C12H11N3O2
Molecular Weight: 0

preproabrin

CAS No.: 138340-59-7

Cat. No.: VC0236956

Molecular Formula: C12H11N3O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

preproabrin - 138340-59-7

Specification

CAS No. 138340-59-7
Molecular Formula C12H11N3O2
Molecular Weight 0

Introduction

Biosynthesis and Structural Composition

Preproabrin is synthesized as a single polypeptide chain containing distinct functional domains:

  • Signal peptide: A 34-amino-acid sequence directing the nascent protein to the endoplasmic reticulum (ER) .

  • A-chain: A 251-amino-acid segment with enzymatic activity, responsible for cleaving adenine from 28S rRNA .

  • B-chain: A 14-amino-acid linker followed by a 263-amino-acid domain facilitating cellular uptake via carbohydrate binding .

  • Disulfide bonds: Post-translational modifications in the ER form covalent bonds between the A and B chains, stabilizing the mature abrin structure .

The complete preproabrin sequence spans 296 amino acids, with a molecular weight of approximately 65 kDa .

ComponentLength (Amino Acids)Function
Signal peptide34ER targeting, cleaved during maturation
A-chain251Ribosomal RNA depurination, enzymatic activity
Linker14Connects signal peptide to B-chain, cleaved post-translationally
B-chain263Carbohydrate binding, cell membrane interaction

Genetic Basis and Isoform Diversity

The Abrus precatorius genome contains multiple toxin-like genes, including preproabrin and prepropulchellin homologs. A 2019 genome sequencing study identified 26 potential coding regions for toxin-like proteins, with 9 expressed isoforms detected in leaf tissue . Key findings include:

  • Gene clusters: Toxin genes are localized in five genomic regions, each containing 1–16 variants .

  • Evolutionary divergence: Abrin isoforms (a, b, c, d) exhibit sequence identities >80% for A-chains and >93% for B-chains, reflecting rapid toxin evolution .

  • Pseudogenes: Frameshift mutations render some genes non-functional, suggesting dynamic evolutionary pressures .

Genomic FeatureDescriptionSource
Total toxin-like genes26 (including preproabrin and prepropulchellin homologs)
Expressed isoforms9 full-length transcripts detected in leaves
A-chain sequence identity70–77.1% among abrin-like transcripts
B-chain sequence identity94.5–97.7% between abrin-c and other isoforms

Biochemical Processing and Post-Translational Modifications

Preproabrin undergoes critical modifications in the ER and Golgi apparatus to become active abrin:

Signal Peptide Cleavage

The 34-amino-acid signal peptide is removed during translocation into the ER, exposing the A-chain for further processing .

Disulfide Bond Formation

Cysteine residues in the A and B chains form disulfide bridges, stabilizing the heterodimer structure .

N-Glycosylation

The B-chain contains conserved glycosylation sites (N100, N140, N141), while the A-chain of abrin-b includes additional sites (N82, N110) . Glycan structures vary between isoforms:

  • A-chain (abrin-b): Paucimannosidic glycans (M2FX, M3FX) at N82 and N110 .

  • B-chain: Oligomannosidic glycans (M4X, M5X, M6X) at N100 and N140, with partial xylose modification .

Glycosylation SiteChainGlycan TypeFunction
N82A (b)PaucimannosidicStructural stability
N110A (b)PaucimannosidicPotential toxin specificity
N100BOligomannosidicCell membrane binding
N140BOligomannosidicReceptor interaction

Genetic Cloning and Heterologous Expression

Preproabrin genes have been cloned and expressed in E. coli to produce recombinant A-chains for structural and functional studies:

Cloning Strategy

  • Genomic DNA screening: Oligonucleotide probes targeting abrin A-chain sequences identified preproabrin genes .

  • Library construction: Lambda phage libraries from A. precatorius genomic DNA yielded clones encoding preproabrin .

Expression in E. coli

  • Recombinant A-chain production: Expressed as a soluble protein (6% of total cell protein), purified via chromatography .

  • Activity validation: Demonstrated depurination of 28S rRNA in rat liver ribosomes in vitro .

ParameterValueMethod
Expression yield6% of total cell proteinSDS-PAGE
Purification efficiencyHomogeneity confirmedChromatography
ActivityrRNA depurination confirmedIn vitro ribosome assay

Detection and Quantification Methods

PCR-based approaches enable rapid detection of preproabrin genes in plant material:

Primer Design

  • Target region: 328 bp segment of the preproabrin gene (X55667 reference) .

  • Validation: Sequencing confirmed >90% identity with abrin references .

Primer SequencePurposeEfficiency
Forward5'-XXX-XXX-XXX-XXX-3'Amplifies 328 bp product
Reverse5'-XXX-XXX-XXX-XXX-3'

Sensitivity and Specificity

  • Sensitivity: Detected 1.22×10^1 gene copies per reaction .

  • Inhibitor resistance: Effective in complex matrices (e.g., wheat flour) .

Sample TypePCR ResultInhibition Observed
Ground seedsPositiveNo
Wheat flour + abrinPositiveNo
Negative controlNegativeN/A

Applications and Research Implications

Toxin Biosynthesis Studies

Preproabrin serves as a model for understanding RIP-II evolution and toxin diversity in Abrus species .

Forensic Analysis

Glycosylation profiles distinguish abrin isoforms and cultivars, aiding in toxin provenance tracing .

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